molecular formula C6H12O3S2 B3277656 Propanoic acid, 3-[(3-hydroxypropyl)dithio]- CAS No. 663199-00-6

Propanoic acid, 3-[(3-hydroxypropyl)dithio]-

Cat. No.: B3277656
CAS No.: 663199-00-6
M. Wt: 196.3 g/mol
InChI Key: PQTGDMUIMFLBJW-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(3-hydroxypropyl)dithio]- is an organic compound with the molecular formula C6H12O3S2 and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a propanoic acid moiety linked to a 3-hydroxypropyl group through a dithio linkage. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(3-hydroxypropyl)dithio]- typically involves the reaction of 3-mercaptopropionic acid with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloropropanol, resulting in the formation of the dithio linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(3-hydroxypropyl)dithio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Esters and ethers.

Scientific Research Applications

Propanoic acid, 3-[(3-hydroxypropyl)dithio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(3-hydroxypropyl)dithio]- involves its interaction with molecular targets such as enzymes and receptors. The dithio linkage can undergo redox reactions, influencing the redox state of biological systems. This compound can modulate enzyme activity by forming disulfide bonds with cysteine residues in proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-[(3-mercaptopropyl)dithio]-: Similar structure but with a mercapto group instead of a hydroxy group.

    Butanoic acid, 3-[(3-hydroxypropyl)dithio]-: Similar structure but with a butanoic acid moiety instead of propanoic acid.

    Propanoic acid, 3-[(3-hydroxyethyl)dithio]-: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

Uniqueness

Propanoic acid, 3-[(3-hydroxypropyl)dithio]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a dithio linkage allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

3-(3-hydroxypropyldisulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S2/c7-3-1-4-10-11-5-2-6(8)9/h7H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTGDMUIMFLBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSSCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30792587
Record name 3-[(3-Hydroxypropyl)disulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30792587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663199-00-6
Record name 3-[(3-Hydroxypropyl)disulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30792587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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